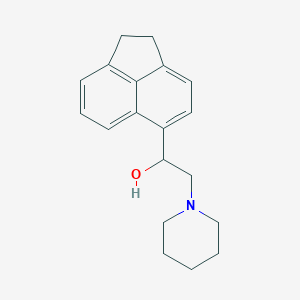![molecular formula C11H14N4OS B14726685 N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide CAS No. 5428-52-4](/img/structure/B14726685.png)
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamothioylhydrazinylidene group, which contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide typically involves the reaction of 4-(3-methylphenyl)hydrazinecarbothioamide with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with different functional groups
科学的研究の応用
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioylhydrazinylidene group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
- N-[4-(carbamothioylhydrazinylidene)methylphenyl]acetamide
- N-[4-(methylcarbamothioylhydrazinylidene)methylphenyl]acetamide
- N-[4-(ethylcarbamothioylhydrazinylidene)methylphenyl]acetamide
Uniqueness
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide stands out due to its specific substitution pattern and the presence of the 3-methyl group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
5428-52-4 |
|---|---|
分子式 |
C11H14N4OS |
分子量 |
250.32 g/mol |
IUPAC名 |
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide |
InChI |
InChI=1S/C11H14N4OS/c1-7-5-10(14-8(2)16)4-3-9(7)6-13-15-11(12)17/h3-6H,1-2H3,(H,14,16)(H3,12,15,17)/b13-6+ |
InChIキー |
LAOKCELXLSPPOL-AWNIVKPZSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)NC(=O)C)/C=N/NC(=S)N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)
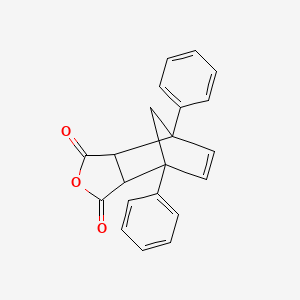
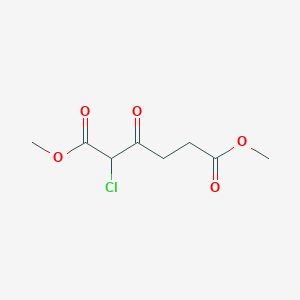
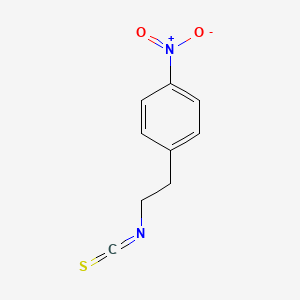
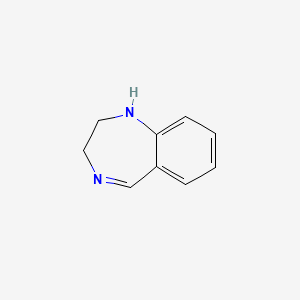
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

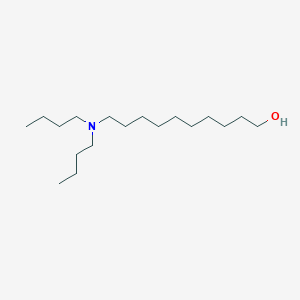
silane](/img/structure/B14726699.png)
